![molecular formula C7H14N2O B2680995 3,5,6-Trimethylpiperazin-2-one CAS No. 84688-49-3](/img/structure/B2680995.png)
3,5,6-Trimethylpiperazin-2-one
Overview
Description
3,5,6-Trimethylpiperazin-2-one is a chemical compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5,6-Trimethylpiperazin-2-one are not explicitly mentioned in the available literature. Typically, these would include properties like solubility, melting point, boiling point, density, and reactivity .Scientific Research Applications
Arylpiperazines and Serotonin Receptors
Arylpiperazines, including compounds structurally related to 3,5,6-Trimethylpiperazin-2-one, have been extensively studied for their interactions with 5-HT (serotonin) receptors. These compounds are known for their moderate to high affinity towards 5-HT3 serotonin receptors, indicating their potential utility in understanding and manipulating serotonin signaling pathways for therapeutic applications. Notably, structure-activity relationship studies have shed light on the binding characteristics of arylpiperazines, revealing the importance of specific substituents in enhancing affinity and selectivity towards serotonin receptors (Dukat et al., 1996).
Novel Ligands and Receptor Interaction
Continued research has led to the development of novel arylpiperazine derivatives with potent 5-HT3 receptor affinity, indicating the versatility of these compounds in designing ligands for specific receptor subtypes. These studies also highlight the role of structural modifications in achieving high affinity and selectivity, which is crucial for therapeutic agent development. One such study introduced lipophilic probes into arylpiperazine derivatives, resulting in compounds with subnanomolar 5-HT3 receptor affinity, showcasing the potential for creating more effective serotonin receptor ligands (Cappelli et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3,5,6-trimethylpiperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-4-5(2)9-7(10)6(3)8-4/h4-6,8H,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUBSPZMKUPTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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